molecular formula C24H18FN3O3S B2810549 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide CAS No. 496025-06-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2810549
CAS No.: 496025-06-0
M. Wt: 447.48
InChI Key: TUTMERAWUNBGIP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluoroanilino)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O3S/c25-16-6-8-17(9-7-16)27-24-28-21(15-4-2-1-3-5-15)22(32-24)23(29)26-18-10-11-19-20(14-18)31-13-12-30-19/h1-11,14H,12-13H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTMERAWUNBGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=C(S3)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Introduction of the benzodioxin moiety: This step may involve the reaction of a catechol derivative with an appropriate dihalide.

    Coupling reactions: The final steps often involve coupling the thiazole and benzodioxin intermediates with the fluorophenylamine and carboxamide groups under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole structures, such as thiazole-4-carboxamides.

    Benzodioxin derivatives: Compounds containing the benzodioxin moiety, like benzodioxin-6-carboxamides.

    Fluorophenylamines: Compounds with fluorophenylamine groups, such as 4-fluoroaniline derivatives.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions, starting with the formation of the thiazole core followed by introduction of the 4-fluorophenylamino and benzodioxinyl groups. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress and ensure intermediate purity .
  • Characterization : Infrared (IR) spectroscopy for functional group analysis (e.g., C=O, N-H stretches) and proton nuclear magnetic resonance (¹H NMR) to confirm substituent positions and integration ratios .
  • Purification : Crystallization using solvents like ethanol or DMF to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to verify aromatic protons, fluorine coupling patterns, and carboxamide groups. For example, the 4-fluorophenyl group shows distinct splitting due to [³J] coupling .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₀FN₃O₃S) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. The benzodioxin and thiazole rings’ planarity can be confirmed via bond angles and torsional parameters .

Advanced Research Questions

Q. How can SHELX software be optimized for refining this compound’s crystal structure, particularly with disordered solvent molecules?

  • Methodological Answer :

  • Disorder Handling : Use PART and SIMU instructions in SHELXL to model solvent molecules with partial occupancy. For example, if DMF is present, split its occupancy across multiple sites .
  • Validation : Cross-check R-factors (e.g., R₁ < 0.05) and residual electron density maps to ensure no unmodeled peaks exceed 1.0 e⁻/ų .
  • Advanced Tools : Employ TWIN and BASF commands for twinned crystals, common in benzodioxin-containing compounds due to symmetry .

Q. What strategies are recommended for resolving contradictory bioactivity data across assays (e.g., IC₅₀ variability in kinase inhibition studies)?

  • Methodological Answer :

  • Assay Validation :
  • Positive Controls : Include known kinase inhibitors (e.g., staurosporine) to calibrate activity thresholds .
  • Replicate Design : Use ≥3 biological replicates with error bars to assess statistical significance .
  • Mechanistic Studies : Pair enzyme inhibition assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Data Normalization : Correct for solvent effects (e.g., DMSO interference) using solvent-only baselines .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., Cl, Br) or benzodioxin (e.g., methyl, nitro) groups. Monitor changes in logP (HPLC-derived) and solubility (shake-flask method) .
  • Biological Testing : Use standardized panels (e.g., NCI-60 for anticancer activity) to compare efficacy. Correlate activity with electronic parameters (Hammett σ) or steric bulk (Taft Es) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) on target proteins (e.g., EGFR kinase) to rationalize SAR trends .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and degradation pathways?

  • Methodological Answer :

  • Degradation Studies :
  • Hydrolysis : Incubate at pH 3–9 (37°C, 24h) and analyze via LC-MS for breakdown products (e.g., benzodioxin ring cleavage) .
  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to assess acute toxicity .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Prediction Tools : Compare results from ChemAxon, ALOGPS, and EPI Suite. Note that benzodioxin’s lipophilicity may bias predictions .
  • Experimental Validation : Use the shake-flask method at 25°C in buffers (pH 7.4). Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis .
  • Error Analysis : Check for polymorphic forms (SCXRD) or aggregation, which can skew solubility measurements .

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